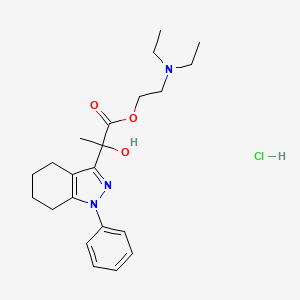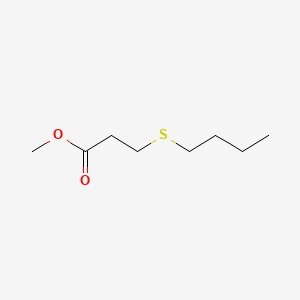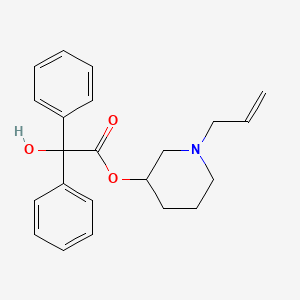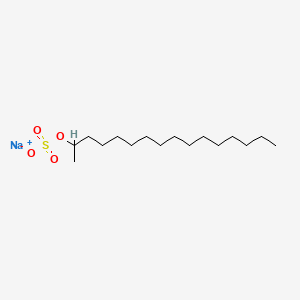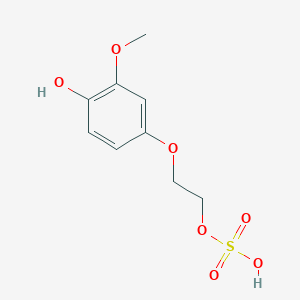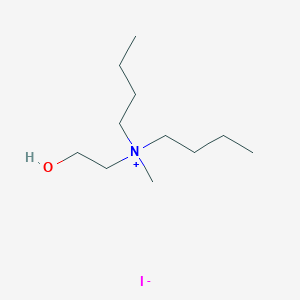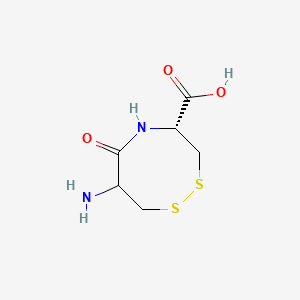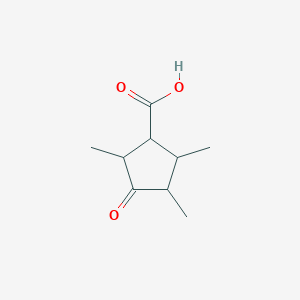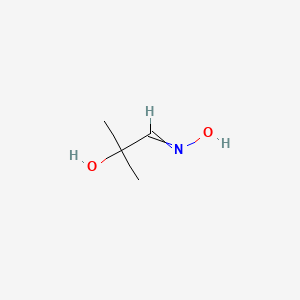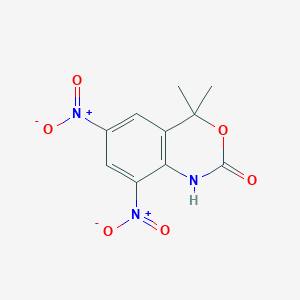
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6,8-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6,8-dinitro- is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring. The presence of nitro groups at positions 6 and 8, along with dimethyl substitution at position 4, imparts distinct chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6,8-dinitro- typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with a suitable carboxylic acid chloride in the presence of a base such as pyridine. The intermediate N-acylated anthranilic acid undergoes cyclodehydration to form the benzoxazinone ring .
Another effective method involves the use of iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent. This one-pot synthesis is performed under mild conditions and results in high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6,8-dinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoxazinone derivatives.
Wissenschaftliche Forschungsanwendungen
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6,8-dinitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anti-neoplastic and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6,8-dinitro- involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-: Lacks the nitro groups, resulting in different chemical properties.
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dinitro-: Lacks the dimethyl substitution, affecting its reactivity and biological activity.
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-5,7-dinitro-: Similar structure but with nitro groups at different positions, leading to variations in chemical behavior.
Uniqueness
The presence of both dimethyl and nitro substitutions in 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6,8-dinitro- imparts unique chemical and biological properties. These substitutions influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
21440-98-2 |
|---|---|
Molekularformel |
C10H9N3O6 |
Molekulargewicht |
267.19 g/mol |
IUPAC-Name |
4,4-dimethyl-6,8-dinitro-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C10H9N3O6/c1-10(2)6-3-5(12(15)16)4-7(13(17)18)8(6)11-9(14)19-10/h3-4H,1-2H3,(H,11,14) |
InChI-Schlüssel |
QUQYDLVIQULMIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


